4-chloroaniline;sulfuric acid
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Overview
Description
4-Chloroaniline is an organochlorine compound with the formula ClC₆H₄NH₂. It is a pale yellow solid and one of the three isomers of chloroaniline. This compound is widely used in the industrial production of pesticides, drugs, and dyestuffs . Sulfuric acid, with the formula H₂SO₄, is a highly corrosive strong mineral acid. It is used in a variety of industrial processes, including fertilizer production, mineral processing, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloroaniline is typically prepared by the reduction of 4-nitrochlorobenzene, which is itself produced by the nitration of chlorobenzene . The reduction process can be carried out using various reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of 4-chloroaniline involves large-scale nitration and reduction processes. The nitration of chlorobenzene is conducted using a mixture of nitric acid and sulfuric acid, followed by the reduction of the resulting 4-nitrochlorobenzene using iron powder and hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
4-Chloroaniline undergoes various types of chemical reactions, including:
Oxidation: 4-Chloroaniline can be oxidized to form 4-chloronitrobenzene.
Reduction: It can be reduced to form 4-chlorobenzene.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: 4-Chloronitrobenzene
Reduction: 4-Chlorobenzene
Substitution: Various substituted aniline derivatives
Scientific Research Applications
4-Chloroaniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is studied for its antimicrobial properties and its effects on bacterial growth.
Medicine: It is used in the synthesis of drugs and other pharmaceutical products.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloroaniline involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of certain bacteria by interfering with their metabolic processes . The exact molecular targets and pathways involved in its antimicrobial action are still under investigation.
Comparison with Similar Compounds
4-Chloroaniline can be compared with other similar compounds, such as:
2,4,6-Trichloroaniline: Another chlorinated aniline derivative with similar chemical properties.
4-Bromoaniline: A brominated analogue of 4-chloroaniline with similar reactivity.
4-Iodoaniline: An iodinated analogue with similar chemical behavior.
These compounds share similar chemical structures and reactivity patterns but differ in their specific applications and properties.
Properties
CAS No. |
93858-54-9 |
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Molecular Formula |
C6H8ClNO4S |
Molecular Weight |
225.65 g/mol |
IUPAC Name |
4-chloroaniline;sulfuric acid |
InChI |
InChI=1S/C6H6ClN.H2O4S/c7-5-1-3-6(8)4-2-5;1-5(2,3)4/h1-4H,8H2;(H2,1,2,3,4) |
InChI Key |
FVCNNBSVXVADEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
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